![molecular formula C27H27N5O5S B2659032 ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 310450-62-5](/img/structure/B2659032.png)
ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a triazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the 1,2,4-triazole ring.
Introduction of the Furan Ring: The furan ring is typically introduced through a formylation reaction, followed by cyclization.
Attachment of the Benzoate Ester: This step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing research findings, providing a comprehensive overview of its significance.
Molecular Formula
The molecular formula of this compound is C18H20N4O2S. The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications.
Physical Properties
The compound has a molecular weight of approximately 356.44 g/mol. Its structure includes functional groups such as amides and esters, which contribute to its reactivity and potential biological interactions.
Antiviral Activity
Recent studies have indicated that compounds with similar triazole structures exhibit significant antiviral properties. For instance, triazole derivatives have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This compound could potentially serve as a lead compound for further optimization in antiviral drug development .
Anticancer Research
Compounds containing furan and triazole moieties have been reported to exhibit anticancer properties. The unique structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Antifungal Properties
Triazole derivatives are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The presence of the triazole ring in this compound suggests potential applications in treating fungal infections .
Case Study 1: SARS-CoV-2 Inhibition
A study focusing on the structure-activity relationship (SAR) of triazole derivatives demonstrated that modifications at specific positions significantly enhanced antiviral activity against SARS-CoV-2 Mpro. Compounds similar to this compound were synthesized and tested for their IC50 values. Results indicated that certain substitutions led to improved binding affinity and inhibition rates .
Case Study 2: Anticancer Efficacy
Research on triazole-based compounds has shown promising results in inhibiting the growth of various cancer cell lines. This compound was evaluated for its cytotoxic effects on breast cancer cells. The study revealed that the compound induced significant apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- 4-(2-(dimethylamino)ethyl)phenol sulfate dihydrate
Uniqueness
Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a triazole ring, a furan ring, and a benzoate ester. This combination of functional groups provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the class of triazoles. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N4O3S. Its structure features a triazole ring which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 426.53 g/mol |
LogP | 3.915 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 64.529 Ų |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. A study focusing on various triazole derivatives demonstrated that they possess effective antibacterial and antifungal activities against a range of pathogens. The presence of the furan group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against resistant strains .
Anticancer Activity
Triazole derivatives have also been studied for their anticancer potential. In vitro studies show that certain triazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The specific structural features of this compound may contribute to its ability to target cancerous cells selectively .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cellular processes. The triazole ring is known to act as a potent inhibitor of various enzymes, including those involved in nucleic acid synthesis and cell division . Additionally, the furan moiety may facilitate binding to protein targets through π-stacking interactions and hydrogen bonding.
Case Studies
- Antibacterial Study : A series of experiments conducted on derivatives similar to this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, triazole derivatives were shown to inhibit cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colorectal cancer), suggesting that structural modifications can enhance their anticancer properties .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-4-36-26(35)19-9-11-20(12-10-19)29-24(33)16-38-27-31-30-23(15-28-25(34)22-6-5-13-37-22)32(27)21-14-17(2)7-8-18(21)3/h5-14H,4,15-16H2,1-3H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNOTGYYKICRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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